

Spectral Analysis of 1-Iodo-3,4-methylenedioxybenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Iodo-3,4-methylenedioxybenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **1-iodo-3,4-methylenedioxybenzene**, a key intermediate in the synthesis of various biologically active compounds. This document outlines the core spectral characteristics, experimental protocols for data acquisition, and a generalized workflow for the structural elucidation of similar small molecules.

Core Spectral Data

The structural identity of **1-iodo-3,4-methylenedioxybenzene** (also known as 5-iodobenzo[d][1,2]dioxole) is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Property	Value
Molecular Formula	C ₇ H ₅ IO ₂ [3][4]
Molecular Weight	248.02 g/mol [4]
CAS Number	5876-51-7 [3]
Appearance	Brown Oil [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR (400 MHz, CDCl_3):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20-7.07	m	2H	Ar-H
6.59	d, $J=8.0$ Hz	1H	Ar-H
5.96	s	2H	O-CH ₂ -O

^{13}C NMR (100.6 MHz, CDCl_3):

Chemical Shift (δ) ppm	Assignment
148.8	C-O
148.0	C-O
130.8	Ar-CH
117.8	Ar-CH
110.6	Ar-CH
101.6	O-CH ₂ -O
82.3	C-I

Data sourced from supporting information for an article by Ma, R., et al.[\[6\]](#)

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **1-iodo-3,4-methylenedioxybenzene** reveals key functional groups present in the molecule. The data is compiled by the NIST Mass Spectrometry Data Center.[\[3\]](#)

Wavenumber (cm ⁻¹)	Interpretation
~3050-3000	Aromatic C-H stretch
~2900	Aliphatic C-H stretch (CH ₂)
~1600, ~1480	Aromatic C=C ring stretch
~1250, ~1040	C-O (ether) stretch
~930	O-CH ₂ -O bend

Mass Spectrometry (MS)

Electron ionization mass spectrometry confirms the molecular weight of the compound.

m/z Value	Interpretation
248	Molecular ion [M] ⁺ [7]
247	[M-H] ⁺
121	Fragment ion, loss of I
91	Fragment ion
63	Fragment ion [7]

Data sourced from NIST and John Wiley & Sons, Inc.[\[7\]](#)

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectral data presented above.

Synthesis of 1-Iodo-3,4-methylenedioxybenzene

A common synthetic route involves the direct iodination of 1,3-benzodioxole.[\[5\]](#)

- Reaction Setup: To a 1 L flask under an argon atmosphere, add 1,3-benzodioxole (55.0 mmol), N-iodosuccinimide (66.0 mmol), and acetic acid (470 mL).[\[5\]](#)

- Reaction Execution: Stir the reaction mixture at room temperature for 65 hours.[5]
- Workup:
 - Remove the acetic acid via distillation under reduced pressure.[5]
 - Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[5]
 - Add aqueous sodium thiosulfate and chloroform to the mixture and separate the organic layer.[5]
 - Extract the aqueous layer further with chloroform.[5]
- Purification:
 - Combine all organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
 - Purify the crude product using silica gel column chromatography with hexane as the eluent to yield 5-iodo-1,3-benzodioxole as a colorless liquid.[5]

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **1-iodo-3,4-methylenedioxybenzene** in about 0.7 mL of deuterated chloroform (CDCl_3).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer. For ^1H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1 second. For ^{13}C NMR, a proton-decoupled sequence is used with a wider spectral window and a longer relaxation delay (e.g., 2 seconds).
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) plates. For gas-phase analysis, the sample is introduced into a gas cell.
- **Data Acquisition:** Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm^{-1} . A background spectrum is recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

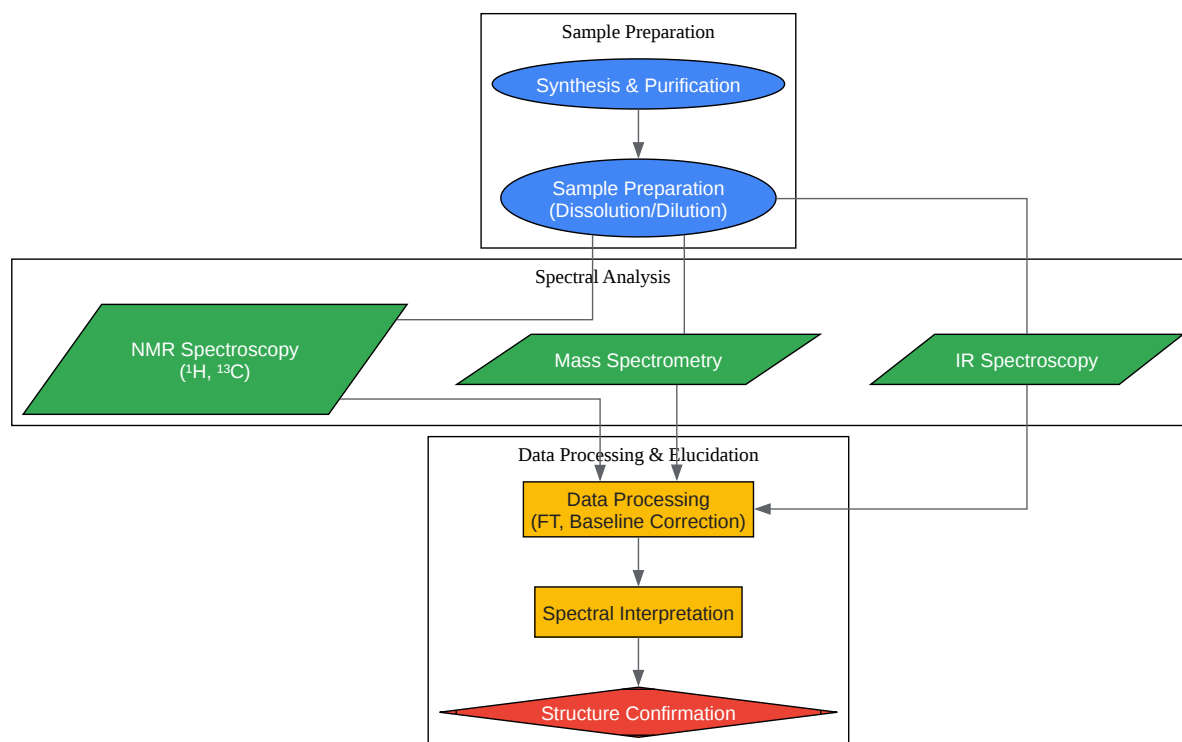
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Subject the sample to electron ionization (EI), where high-energy electrons bombard the molecules, causing ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z values.

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates a generalized workflow for the spectral analysis of a small molecule like **1-iodo-3,4-methylenedioxybenzene**.



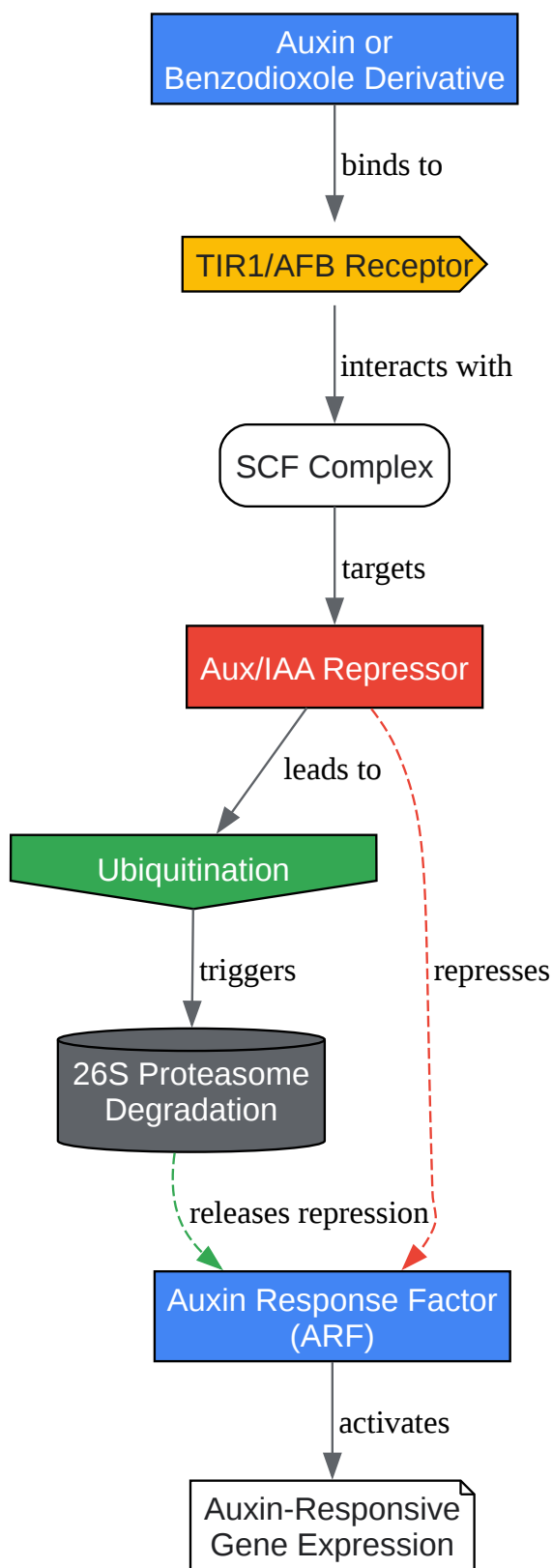
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Caption: A generalized workflow for the synthesis, spectral acquisition, and structural elucidation of a small molecule.

Benzodioxole Involvement in Auxin Signaling

Derivatives of 1,3-benzodioxole have been investigated as potent auxin receptor agonists.^{[1][8]}

The following diagram depicts a simplified auxin signaling pathway, where such compounds could potentially interact.



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Caption: Simplified auxin signaling pathway, a target for some benzodioxole derivatives.

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